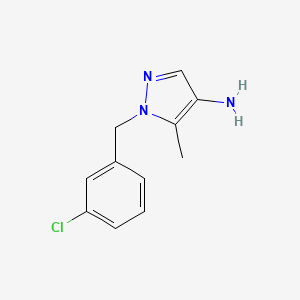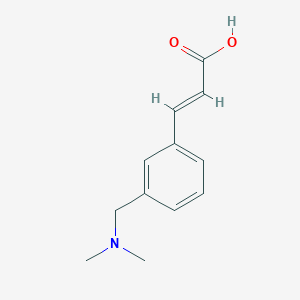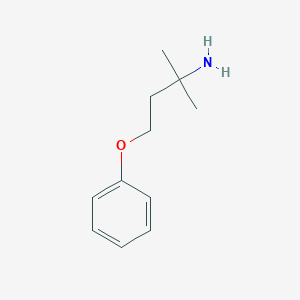
2-Methyl-4-phenoxybutan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-phenoxybutan-2-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is notable for its unique structure, which includes a phenoxy group attached to a butanamine backbone. The presence of both methyl and phenoxy groups imparts distinct chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenoxybutan-2-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 2-methyl-4-phenoxybutyl chloride with ammonia or a primary amine under basic conditions can yield the desired amine . Another method involves the reduction of nitro compounds or nitriles to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .
化学反应分析
Types of Reactions
2-Methyl-4-phenoxybutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert nitro or nitrile precursors to the amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of oxides or imines.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of alkylated or acylated amines
科学研究应用
2-Methyl-4-phenoxybutan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including as a precursor for drug development.
Industry: Utilized in the production of polymers, catalysts, and functional materials.
作用机制
The mechanism of action of 2-Methyl-4-phenoxybutan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through pathways involving nucleophilic substitution and coordination with metal ions .
相似化合物的比较
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Phenoxybutylamine: Similar backbone but lacks the methyl group.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom .
Uniqueness
2-Methyl-4-phenoxybutan-2-amine is unique due to the presence of both a phenoxy group and a methyl group, which impart distinct chemical properties and reactivity. This combination enhances its utility in various applications compared to simpler amines .
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
2-methyl-4-phenoxybutan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-11(2,12)8-9-13-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 |
InChI 键 |
XNUJVIZVWCOELW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCOC1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


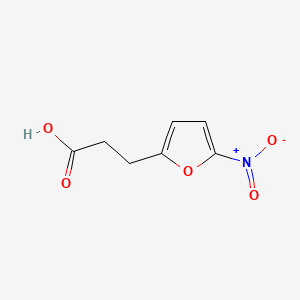

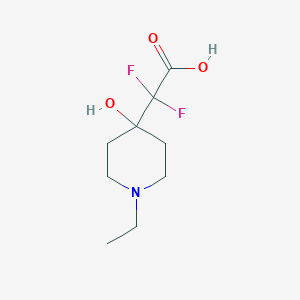
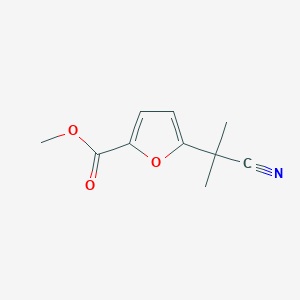

![4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B13532370.png)
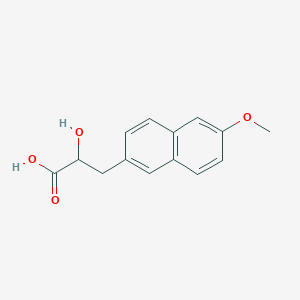
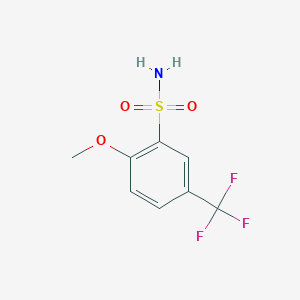

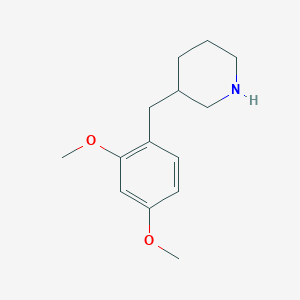
![3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B13532396.png)
![1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13532408.png)
